

# An In-depth Technical Guide to Ethyl Tetrazole-5-Carboxylate

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## Compound of Interest

Compound Name: Ethyl Tetrazole-5-Carboxylate

Cat. No.: B052526

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CAS Number: 55408-10-1

This technical guide provides a comprehensive overview of **Ethyl Tetrazole-5-Carboxylate**, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug discovery and development, offering detailed information on its properties, synthesis, and applications.

## Core Properties and Data

**Ethyl Tetrazole-5-Carboxylate**, also known as Ethyl 1H-tetrazole-5-carboxylate, is a white to off-white crystalline solid.<sup>[1]</sup> Its chemical structure features a tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, which imparts unique chemical and biological properties. This moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and bioavailability.

## Physicochemical Properties

The key physicochemical properties of **Ethyl Tetrazole-5-Carboxylate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	55408-10-1	[2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	[2]
Molecular Weight	142.12 g/mol	[2]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	88-93 °C	[3]
Boiling Point (Predicted)	285.8 °C at 760 mmHg	[3]
Density (Predicted)	1.4 ± 0.1 g/cm <sup>3</sup>	[3]
Flash Point (Predicted)	126.6 ± 22.6 °C	[3]
Solubility	Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.	
pKa (Predicted)	2.66 ± 0.25	

## Safety and Handling

**Ethyl Tetrazole-5-Carboxylate** is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[4] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

## Synthesis and Experimental Protocols

The synthesis of **Ethyl Tetrazole-5-Carboxylate** is most commonly achieved through the [3+2] cycloaddition reaction of an azide source with an ethyl cyanoformate derivative. A detailed experimental protocol for a closely related synthesis of its sodium salt is provided in U.S. Patent 5,525,733.

## Synthesis of Anhydrous Sodium Salt of Ethyl-5-tetrazole carboxylate

This protocol is adapted from the procedure described in U.S. Patent 5,525,733.

### Materials:

- 2,6-Lutidine
- Trifluoroacetic acid
- Sodium azide (powdered)
- Ethyl cyanoformate
- Ethyl acetate

### Procedure:

- Under a nitrogen atmosphere, stir 115 ml of 2,6-lutidine and cool in an ice bath to maintain a temperature of +5° to +10° C.
- Cautiously add 20.5 ml of trifluoroacetic acid over 15 minutes, ensuring the temperature remains within the specified range.
- Add 17.8 g of powdered sodium azide to the mixture.
- Follow with the addition of 24.8 g of ethyl cyanoformate.
- Slowly heat the reaction mixture to approximately 80° C.
- Stir the mixture at 75° to 80° C for 5.5 hours.
- Allow the mixture to cool to room temperature.
- Filter the resulting white crystals.
- Wash the crystals with three 50 ml portions of ethyl acetate.

- Dry the product in vacuo to a constant weight.

This procedure yields the anhydrous sodium salt of ethyl-5-tetrazole carboxylate. The free ester can be obtained by subsequent acidification and extraction.

## Applications in Drug Discovery and Development

**Ethyl Tetrazole-5-Carboxylate** serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The tetrazole moiety acts as a bioisosteric replacement for a carboxylic acid group, which can lead to improved pharmacological properties.

### Role as a Carboxylic Acid Bioisostere

In drug design, the replacement of a carboxylic acid with a 5-substituted tetrazole can:

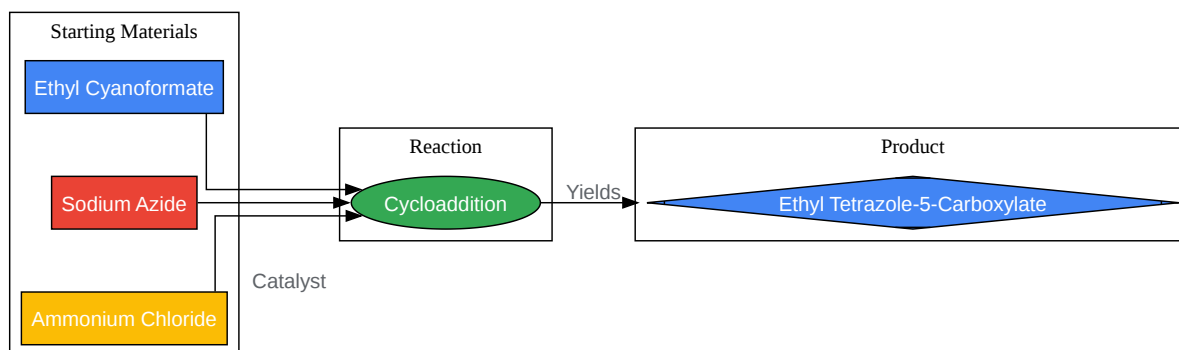
- Enhance metabolic stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.
- Improve lipophilicity: This can lead to better membrane permeability and oral bioavailability.
- Maintain acidic properties: The pKa of the tetrazole proton is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

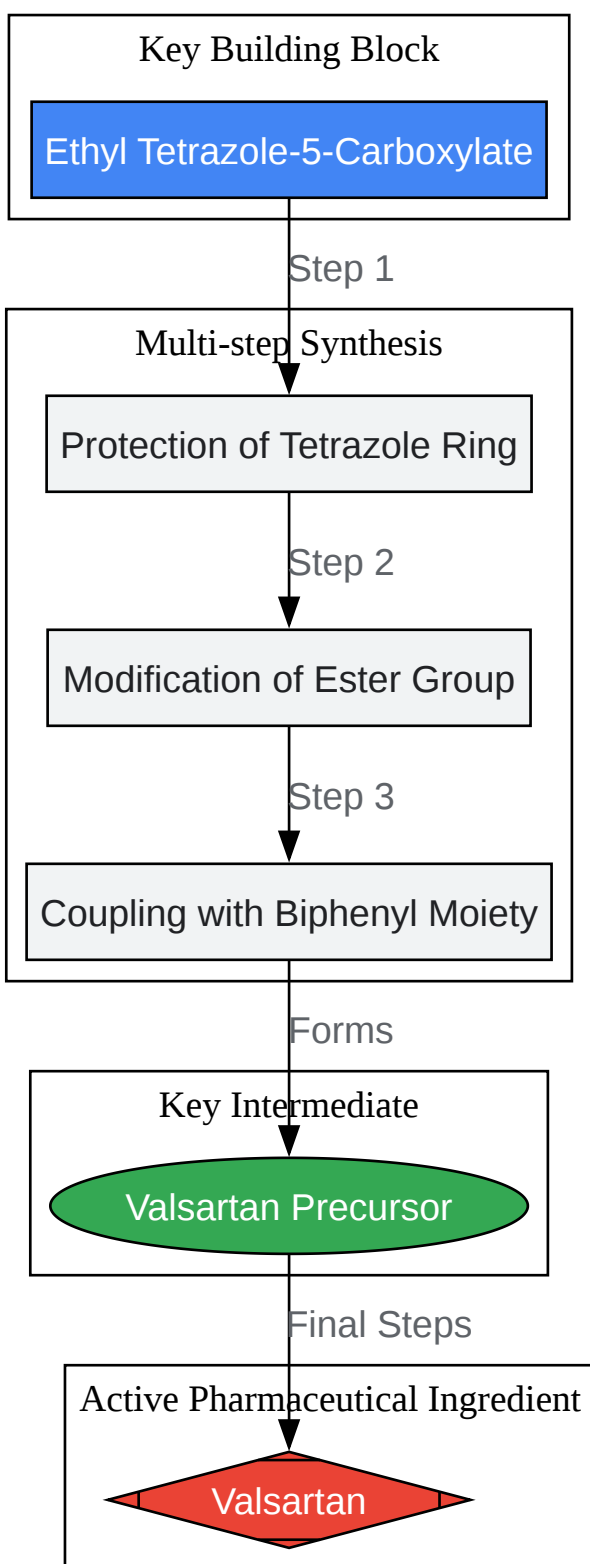
## Synthesis of Valsartan Intermediate

**Ethyl Tetrazole-5-Carboxylate** is a precursor for the synthesis of the biphenyl-tetrazole core of valsartan, a widely used antihypertensive drug. The following workflow illustrates its use in a multi-step synthesis.

## Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to **Ethyl Tetrazole-5-Carboxylate**.





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## References

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